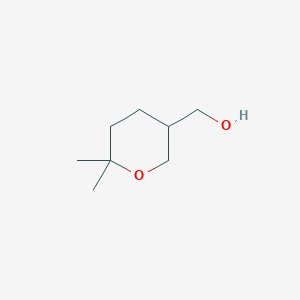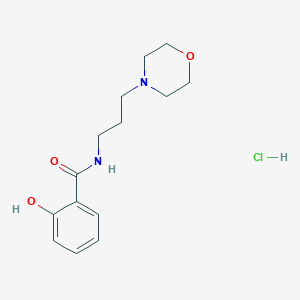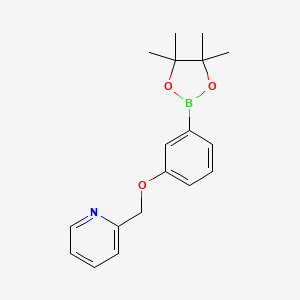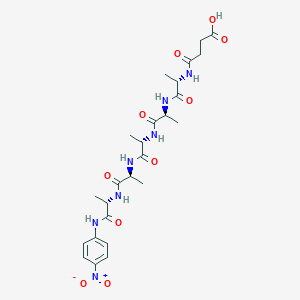
1H-Pyrazole-5-carboxamide, 3-methyl-1-(1-methylethyl)-
Übersicht
Beschreibung
1H-Pyrazole-5-carboxamide, 3-methyl-1-(1-methylethyl)- is a type of pyrazole derivative . Pyrazole derivatives are heterocyclic compounds that are widely used in drug synthesis studies . They form the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .
Synthesis Analysis
A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The structures were characterized by 1H NMR, mass spectrometry, and elemental analysis . The synthesis of 1, 3-dimethyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide and its analogues involved adding 4a (0.01 mol) in drops into a solution of 8a (0.01 mol) and triethylamine (0.02 mol) in THF (20 mL) under 0 °C, and the reaction mixture was left overnight .Molecular Structure Analysis
The molecular structure of 1H-Pyrazole-5-carboxamide, 3-methyl-1-(1-methylethyl)- is characterized by 1H NMR, mass spectrometry, and elemental analysis . The molecular weight is 82.1038 .Chemical Reactions Analysis
1H-Pyrazole-5-carboxamide, 3-methyl-1-(1-methylethyl)- compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . Especially, compound 9b has EC 50 values of 3.04 mg/L against Erysiphe graminis, of which the fungicidal activity is better than that of the commercial fungicide Thifluzamide and Azoxystrobinare; compound 9l has LC 50 values of 3.81 mg/L against Aphis fabae, which was comparable with the commercial insecticide Tolfenpyrad .Wissenschaftliche Forschungsanwendungen
Synthetic and Medicinal Perspective
Pyrazoles, including methyl-substituted derivatives, are recognized for their significant medicinal properties. These compounds exhibit a broad spectrum of biological activities, making them potent medicinal scaffolds. The synthesis of methyl-substituted pyrazoles has been highlighted, with an in-depth analysis of their respective medical significances, showing their potential in generating new leads with high efficacy and less microbial resistance (Sharma et al., 2021).
Synthesis of Pyrazole Heterocycles
The pyrazole moiety is considered a pharmacophore due to its presence in many biologically active compounds. Pyrazoles are extensively used as synthons in organic synthesis, with derivatives displaying a wide range of biological activities. This includes anticancer, analgesic, anti-inflammatory, and antimicrobial activities, among others. The synthesis involves condensation followed by cyclization, achieved under various conditions, showcasing pyrazoles' importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Bioevaluation of Novel Pyrazoles
Pyrazoles are crucial in agrochemical and pharmaceutical activities due to their core structure in a variety of compounds. Novel pyrazole derivatives have been synthesized, showing potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These derivatives underline the adaptability and significant chemical properties of pyrazoles in scientific research applications (Sheetal et al., 2018).
Pyrazole Carboxylic Acid and Derivatives
Pyrazole carboxylic acid derivatives represent a significant scaffold in heterocyclic compounds due to their biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The synthesis of these derivatives and their biological applications have been extensively reviewed, providing valuable information for medicinal chemistry research (A. Cetin, 2020).
Organophosphorus Azoles
Research into functionalized organophosphorus azoles, including pyrazoles, has utilized NMR spectroscopy and quantum chemistry to study their stereochemical structure. This work is crucial in understanding the coordination of phosphorus atoms in these compounds, offering insights into their potential applications in medicinal chemistry and beyond (Larina, 2023).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODGUYMCBBIUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)

![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)



![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)





